

Physical and chemical properties of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Cat. No.: B071662

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Technical Guide: 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and (where available) biological properties of **2-[(4-Chlorobenzyl)sulfonyl]acetonitrile**. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. Due to the limited publicly available experimental data for this specific molecule, this guide combines available information with general protocols and data for structurally related compounds to provide a foundational understanding.

Chemical and Physical Properties

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a sulfone derivative containing a chlorobenzyl group and a nitrile functional group. Its chemical structure suggests potential for various organic transformations and biological activities.

Table 1: Identifiers and Molecular Properties

Property	Value	Source
CAS Number	175137-57-2	[1]
Molecular Formula	C ₉ H ₈ ClNO ₂ S	[1]
Molecular Weight	229.68 g/mol	[2]
IUPAC Name	2-[(4-chlorobenzyl)sulfonyl]acetonitrile	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl</chem>	[1]
InChIKey	FEOYOHMXFJDACL-UHFFFAOYSA-N	[1]

Table 2: Experimental and Predicted Physical Properties

Property	Value	Type	Source
Melting Point	Data not available	Experimental	
Boiling Point	465.8 °C at 760 mmHg	Predicted	[2]
Flash Point	235.5 °C	Predicted	[2]
Solubility	Data not available	Experimental	
XLogP3	1.5	Predicted	[2]

Experimental Protocols

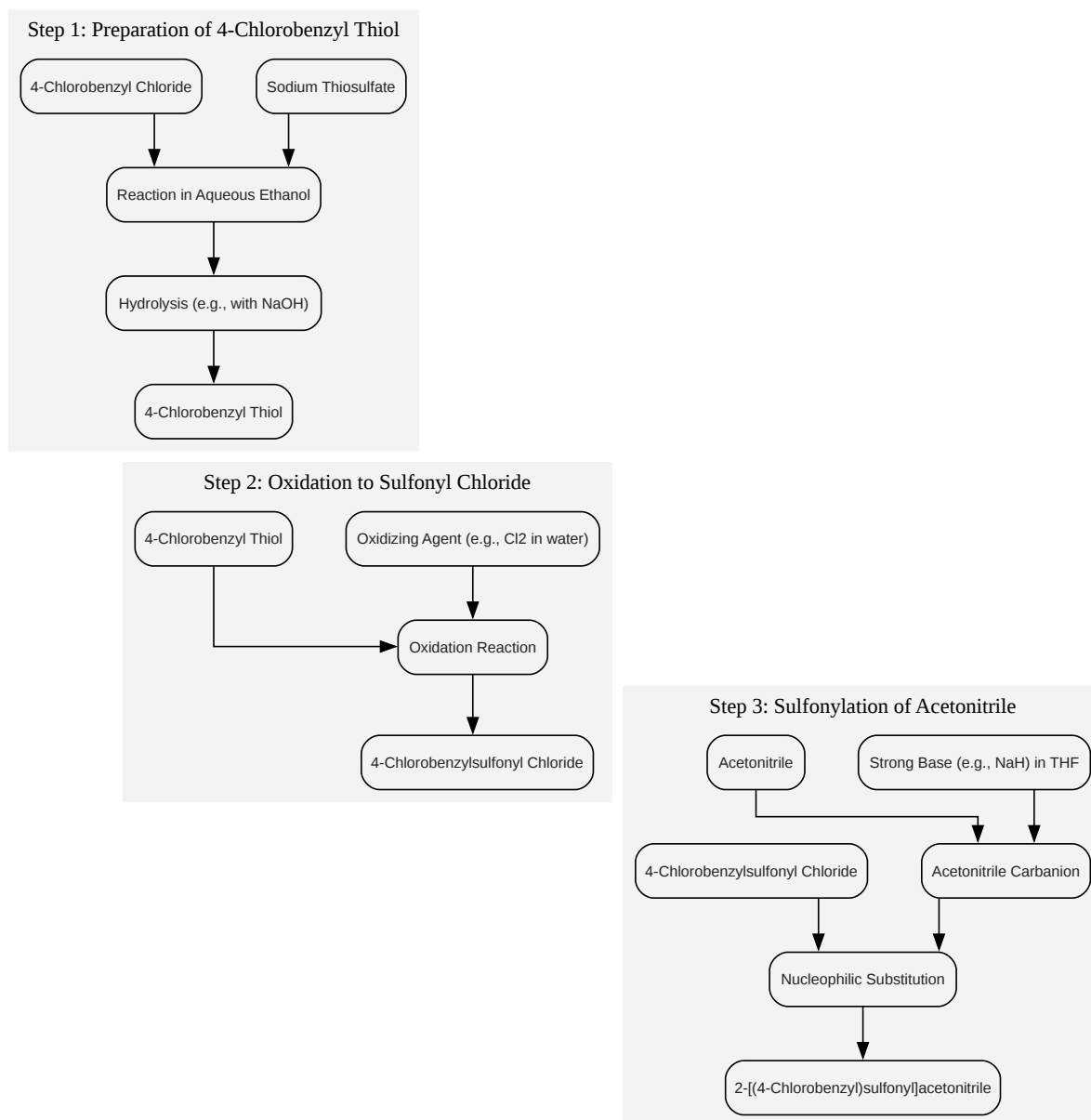
Detailed experimental protocols for the synthesis, purification, and analysis of **2-[(4-Chlorobenzyl)sulfonyl]acetonitrile** are not readily available in the public domain. However, based on general organic chemistry principles and procedures for analogous compounds, the following protocols can be proposed.

Synthesis

A plausible synthetic route to **2-[(4-Chlorobenzyl)sulfonyl]acetonitrile** involves a two-step process:

- Preparation of 4-Chlorobenzylsulfonyl Chloride: This intermediate can be synthesized from 4-chlorobenzyl chloride.
- Reaction with Acetonitrile: The sulfonyl chloride can then be reacted with a carbanion of acetonitrile to form the target compound.

A general experimental workflow for a similar synthesis is outlined below.



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Proposed Synthetic Workflow

Detailed Protocol (Hypothetical):

- **Step 1: Synthesis of Sodium 4-chlorobenzylthiosulfate.** 4-Chlorobenzyl chloride (1 equiv.) and sodium thiosulfate pentahydrate (1.1 equiv.) are dissolved in a 1:1 mixture of ethanol and water. The mixture is heated at reflux for 2 hours. After cooling, the product is precipitated by adding water and collected by filtration.
- **Step 2: Synthesis of 4-Chlorobenzylsulfonyl chloride.** The sodium 4-chlorobenzylthiosulfate is suspended in a mixture of dichloromethane and water and cooled in an ice bath. Chlorine gas is bubbled through the vigorously stirred mixture until the reaction is complete (monitored by TLC). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-chlorobenzylsulfonyl chloride.
- **Step 3: Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile.** To a solution of acetonitrile (2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 equiv., 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes. A solution of 4-chlorobenzylsulfonyl chloride (1 equiv.) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

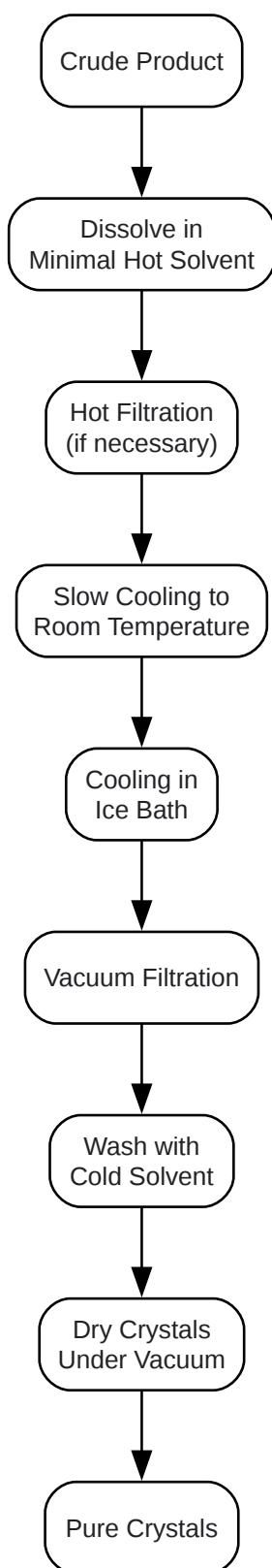
Purification

Purification of the crude product would typically be achieved by recrystallization or column chromatography.

Recrystallization Protocol (General):

- **Solvent Selection:** The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
- **Dissolution:** The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

- Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation: The crystals are collected by vacuum filtration.
- Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: The purified crystals are dried under vacuum to remove residual solvent.



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General Recrystallization Workflow

Spectroscopic Analysis

Standard spectroscopic techniques would be used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General):

- **Sample Preparation:** A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy Protocol (General):

- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- **Spectral Analysis:** The characteristic absorption bands for the functional groups (e.g., $\text{C}\equiv\text{N}$, SO_2 , aromatic C-H) are identified.

Mass Spectrometry (MS) Protocol (General):

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
- **Data Acquisition:** The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are recorded.

- Spectral Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern is analyzed to further support the proposed structure.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for **2-[(4-Chlorobenzyl)sulfonyl]acetonitrile**. Research into the biological effects of sulfonylacetonitrile derivatives is an active area, with some compounds showing potential as enzyme inhibitors or having other pharmacological properties. However, without specific data for the title compound, any discussion of its biological role would be speculative.

Should research in this area become available, this section will be updated to include relevant information and the mandatory visualizations of any elucidated signaling pathways.

Conclusion

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a compound with a well-defined chemical structure for which a limited amount of physical and chemical data is currently available. This guide has provided a summary of the known properties and proposed experimental protocols for its synthesis, purification, and characterization based on established chemical principles. Further experimental investigation is required to determine its precise physical properties, to develop and optimize synthetic and analytical procedures, and critically, to explore its potential biological activities. The information presented here serves as a foundational resource for researchers interested in pursuing further studies on this molecule.

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